ethyl 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
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Description
Ethyl 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H25N5O4 and its molecular weight is 375.429. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Researchers have synthesized a number of compounds, including those structurally similar to ethyl 2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate, to evaluate their antimicrobial potential. For example, Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showcasing a methodology that could potentially be applied to the synthesis of the given compound for antimicrobial screening (Sharma, Sharma, & Rane, 2004). Similarly, compounds with imidazole and oxadiazole frameworks have been evaluated for their biological activities, indicating a broader interest in heterocyclic compounds for antimicrobial applications (Al-badrany, Mohammed, & Alasadi, 2019).
Novel Synthetic Methodologies
The development of new synthetic routes and methodologies is a crucial area of research. For instance, Zang et al. (2010) reported on the use of ionic liquids as catalysts for the synthesis of imidazole derivatives under ultrasonic irradiation, a method that could be relevant for the efficient synthesis of compounds similar to this compound (Zang, Su, Mo, Cheng, & Jun, 2010).
Antioxidant Properties
Compounds derived from or structurally related to this compound may also exhibit antioxidant properties. For example, Chakraborty et al. (2016) isolated and characterized substituted aryl meroterpenoids with significant antioxidant activities, highlighting the potential of such compounds in pharmaceutical and food industries (Chakraborty, Joseph, Joy, & Raola, 2016).
Properties
IUPAC Name |
ethyl 2-[4,7-dimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-6-27-13(24)10-22-12(4)9-23-14-15(19-17(22)23)20(5)18(26)21(16(14)25)8-7-11(2)3/h9,11H,6-8,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBBCUNBYQAHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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